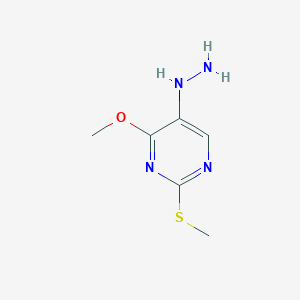
5-hydrazinyl-4-methoxy-2-(methylthio)Pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydrazinyl-4-methoxy-2-(methylsulfanyl)pyrimidine is a heterocyclic organic compound with a unique molecular structure It is characterized by the presence of a pyrimidine ring substituted with hydrazinyl, methoxy, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-4-methoxy-2-(methylsulfanyl)pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Substitution Reactions:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or a methoxide ion.
Methylsulfanylation: The methylsulfanyl group is added through a thiolation reaction using a methylthiol reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the substituent groups, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
Azo Compounds: Formed through oxidation.
Amine Derivatives: Formed through reduction.
Substituted Pyrimidines: Formed through nucleophilic substitution.
Scientific Research Applications
5-Hydrazinyl-4-methoxy-2-(methylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-4-methoxy-2-(methylsulfanyl)pyrimidine involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and methylsulfanyl groups contribute to the compound’s overall reactivity and stability, influencing its interaction with biological molecules.
Comparison with Similar Compounds
- 4-Hydrazino-5-methoxy-2-(methylsulfanyl)pyrimidine
- 2-Methoxy-4-hydrazino-5-fluoropyrimidine
Comparison: 5-Hydrazinyl-4-methoxy-2-(methylsulfanyl)pyrimidine is unique due to the specific combination of its substituent groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C6H10N4OS |
|---|---|
Molecular Weight |
186.24 g/mol |
IUPAC Name |
(4-methoxy-2-methylsulfanylpyrimidin-5-yl)hydrazine |
InChI |
InChI=1S/C6H10N4OS/c1-11-5-4(10-7)3-8-6(9-5)12-2/h3,10H,7H2,1-2H3 |
InChI Key |
LYJJBUJZVAQNIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1NN)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


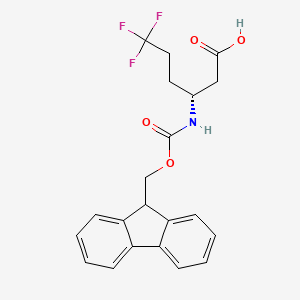
![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)

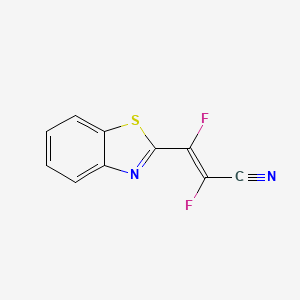
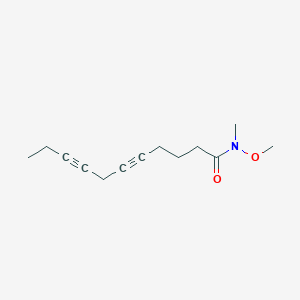
![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
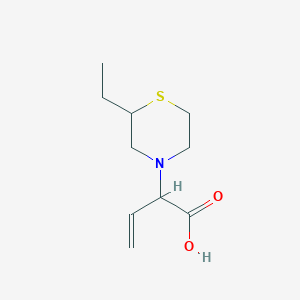
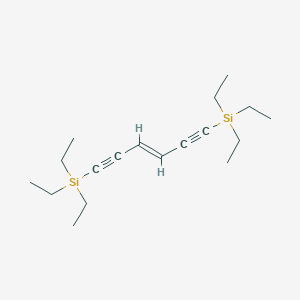
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)
![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)
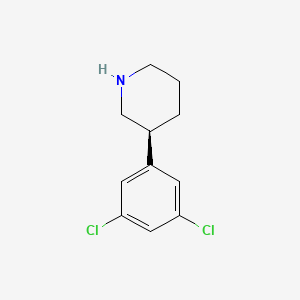
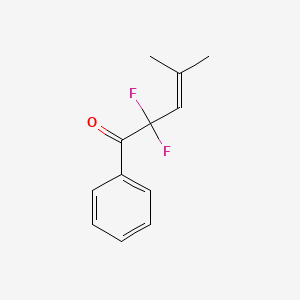
![1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide](/img/structure/B12843923.png)
